Lipophilicity: LogP Differences Among N-Alkyl Analogs
1-Boc-4-(isopropylamino)piperidine exhibits a significantly higher calculated partition coefficient (LogP = 2.38) compared to its closest N-alkyl substituted analogs. This increased lipophilicity is a direct consequence of the larger isopropyl substituent [1][2].
ΔLogP = +0.80 vs methyl
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.38 |
| Comparator Or Baseline | 1-Boc-4-(methylamino)piperidine (LogP = ~1.58) and 1-Boc-4-(ethylamino)piperidine (LogP = ~1.93) [estimated] |
| Quantified Difference | ΔLogP = +0.80 vs methyl; ΔLogP = +0.45 vs ethyl |
| Conditions | Computational chemistry data (standard calculation method) |
Why This Matters
Higher LogP values directly correlate with enhanced membrane permeability and altered pharmacokinetic profiles of final drug candidates, making the isopropyl derivative the preferred intermediate for optimizing lipophilicity in medicinal chemistry programs .
- [1] VWR. 1-Boc-4-(methylamino)piperidine Product Page. CAS 147539-41-1. Accessed 2026. View Source
- [2] BOC Sciences. 1-Boc-4-(ethylamino)piperidine Product Page. CAS 264905-39-7. Accessed 2026. View Source
